molecular formula C13H10BrFO B182048 1-(Benzyloxy)-3-bromo-5-fluorobenzene CAS No. 130722-44-0

1-(Benzyloxy)-3-bromo-5-fluorobenzene

Cat. No.: B182048
CAS No.: 130722-44-0
M. Wt: 281.12 g/mol
InChI Key: GNKNCAKNJIQBSX-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-bromo-5-fluorobenzene is an organic compound that features a benzene ring substituted with benzyloxy, bromo, and fluoro groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-bromo-5-fluorobenzene typically involves the substitution reactions on a benzene ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-bromo-5-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(Benzyloxy)-3-bromo-5-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-bromo-5-fluorobenzene depends on its specific application. In chemical reactions, the presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity. The molecular targets and pathways involved can vary, but the compound’s ability to undergo various substitutions and coupling reactions makes it a versatile building block in organic synthesis.

Comparison with Similar Compounds

  • 1-(Benzyloxy)-3-bromo-4-fluorobenzene
  • 1-(Benzyloxy)-2-bromo-5-fluorobenzene
  • 1-(Benzyloxy)-3-chloro-5-fluorobenzene

Uniqueness: 1-(Benzyloxy)-3-bromo-5-fluorobenzene is unique due to the specific positions of the substituents on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. The combination of benzyloxy, bromo, and fluoro groups provides a distinct set of chemical properties that can be exploited in various synthetic applications.

Properties

IUPAC Name

1-bromo-3-fluoro-5-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKNCAKNJIQBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460285
Record name 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130722-44-0
Record name 1-(Benzyloxy)-3-bromo-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of benzyl alcohol (10 g), sodium hydride (4.4 g of a 50% w/w dispersion in mineral oil) and dimethylacetamide (180 ml) was stirred at ambient temperature for 1 hour; 1-bromo-3,5-difluorobenzene (10.65 ml) was added and the exothermic reaction mixture was stirred for 2 hours. The mixture was evaporated and the residue was partitioned between methylene chloride and water. The organic layer was separated, washed with water, dried (MgSO4) and evaporated. The residue was purified by column chromatography using a 20:1 v/v mixture of petroleum ether (b.p. 60°-80° C.) and ethyl acetate as eluent. There was thus obtained, as a liquid, benzyl 3-bromo-5-fluorophenyl ether (19.5 g, 75%).
Quantity
10 g
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0 (± 1) mol
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180 mL
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10.65 mL
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Synthesis routes and methods II

Procedure details

Sodium hydride (50% w/w dispersion in mineral oil, 12.4 g) was added portionwise to a mixture of benzyl alcohol (26.7 ml) and dimethylacetamide (500 ml) and the mixture was stirred at ambient temperature for 1 hour. 1-Bromo-3,5-difluorobenzene (50 g) was added carefully to control the vigour of the ensuing exothermic reaction. The mixture was stirred at ambient temperature for 2 hours and the solvent was evaporated. The residue was partitioned between methylene chloride and water and the organic phase was washed with water (4×50 ml), dried (MgSO4) and evaporated. The residue was purified by distillation to give 3-benzyloxy-1-bromo-5-fluorobenzene (41.8 g, 57%), as a colourless liquid (b.p. 124°-130° C. at 0.3 mm Hg).
Quantity
12.4 g
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reactant
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26.7 mL
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500 mL
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50 g
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Synthesis routes and methods III

Procedure details

To a solution of benzyl alcohol (1.10 g) in THF (90 mL) was added 60% sodium hydride (2.50 g) at 0° C., and the mixture was stirred for 1 hr. A solution of 1-bromo-3,5-difluorobenzene (1.00 g) in THF (10 mL) was added dropwise to the reaction mixture at 0° C. over 1 hr, and the mixture was stirred for 15 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (2.00 g) as a yellow oil. This compound was used for the next step without further purification.
Quantity
1.1 g
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2.5 g
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90 mL
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1 g
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10 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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